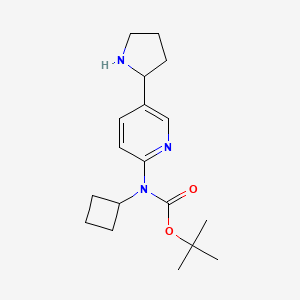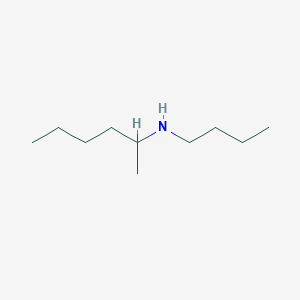
1-(2-Methylcyclopropyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopropyl)ethan-1-amine is a chemical compound with the molecular formula C6H13N and a molecular weight of 99.18 g/mol It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone
Vorbereitungsmethoden
The synthesis of 1-(2-Methylcyclopropyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopropylcarboxaldehyde with ammonia or an amine source under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amines or amides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclopropyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclopropyl)ethan-1-amine can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methyl group on the cyclopropyl ring, leading to different chemical and biological properties.
2-Methylcyclopropylamine: Similar structure but differs in the position of the amine group.
Ethanamine: Lacks the cyclopropyl group, resulting in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C6H13N |
|---|---|
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
1-(2-methylcyclopropyl)ethanamine |
InChI |
InChI=1S/C6H13N/c1-4-3-6(4)5(2)7/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
PNORXWKSUWCACH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)


![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)



![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)
![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)
